1-{[2-(4-Methylbenzene-1-sulfonyl)ethenyl]oxy}-1H-indole
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Overview
Description
1-{[2-(4-Methylbenzene-1-sulfonyl)ethenyl]oxy}-1H-indole is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features an indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring.
Preparation Methods
The synthesis of 1-{[2-(4-Methylbenzene-1-sulfonyl)ethenyl]oxy}-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 1H-indole with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with an appropriate ethenylating agent under suitable conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
1-{[2-(4-Methylbenzene-1-sulfonyl)ethenyl]oxy}-1H-indole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields .
Scientific Research Applications
1-{[2-(4-Methylbenzene-1-sulfonyl)ethenyl]oxy}-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[2-(4-Methylbenzene-1-sulfonyl)ethenyl]oxy}-1H-indole involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various biological targets, including enzymes, receptors, and proteins. This binding can modulate the activity of these targets, leading to the observed biological effects .
Comparison with Similar Compounds
1-{[2-(4-Methylbenzene-1-sulfonyl)ethenyl]oxy}-1H-indole can be compared with other similar compounds, such as:
1H-indole-3-carboxylic acid: Another indole derivative with different functional groups, used in similar applications.
4-methylbenzenesulfonamide: A simpler sulfonamide derivative with antimicrobial properties.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
878996-12-4 |
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Molecular Formula |
C17H15NO3S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-[2-(4-methylphenyl)sulfonylethenoxy]indole |
InChI |
InChI=1S/C17H15NO3S/c1-14-6-8-16(9-7-14)22(19,20)13-12-21-18-11-10-15-4-2-3-5-17(15)18/h2-13H,1H3 |
InChI Key |
KORDEZXSJKECNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=CON2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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